Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester
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Overview
Description
Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester is a chemical compound with the molecular formula C13H17N3O4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 6-methylpyrazinyl group and an amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester typically involves the reaction of diethyl malonate with 6-methylpyrazine-2-carboxaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity and applications.
Ethyl acetoacetate: A related compound used in organic synthesis with similar functional groups.
Uniqueness
Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester is unique due to the presence of the 6-methylpyrazinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
53876-03-2 |
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Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
diethyl 2-[[(6-methylpyrazin-2-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C13H17N3O4/c1-4-19-12(17)10(13(18)20-5-2)7-15-11-8-14-6-9(3)16-11/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
CYSVOXHWJIVZJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC(=CN=C1)C)C(=O)OCC |
Origin of Product |
United States |
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